N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide
Overview
Description
N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide, also known as CPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPPA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways. N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In addition, N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In addition, N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has also been shown to reduce the production of pro-inflammatory cytokines, leading to anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and signaling pathways, making it a useful tool for studying these pathways. N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide also has potential applications in cancer research, neuroprotection, and anti-inflammatory effects, making it a versatile compound for various fields. However, N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide research, including its potential applications in drug development and as a tool for studying various signaling pathways and enzymes. N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has shown promise as a potential anti-cancer agent and neuroprotective compound, and further studies are needed to determine its safety and efficacy in humans. In addition, future studies could focus on optimizing the synthesis method of N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide and developing new derivatives of N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide with improved properties.
Scientific Research Applications
N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c20-16-6-8-17(9-7-16)23-19(25)14(11-21)10-15-12-22-24-18(15)13-4-2-1-3-5-13/h1-10,12H,(H,22,24)(H,23,25)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWPQSNKMVTOFY-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-chlorophenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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